alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)-
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Overview
Description
alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- is a complex organic compound characterized by its unique structure, which includes a furodioxolane ring system and a tert-butyl(diphenyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the furodioxolane ring and the introduction of the tert-butyl(diphenyl)silyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It may be investigated for its interactions with biological targets and its potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group may play a role in modulating the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20(25)21-22(27-19)29-24(4,5)28-21/h6-15,19-22,25H,16H2,1-5H3/t19-,20+,21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKAZNSYWAGYDQ-CIAFKFPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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